Glutamyl-valyl-phenylalanine
Overview
Description
Glutamyl-valyl-phenylalanine (GVP) is a synthetic molecule composed of glutamic acid, valine, and phenylalanine. It is a dipeptide composed of gamma-glutamate and phenylalanine, and is a proteolytic breakdown product of larger proteins . It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase .
Synthesis Analysis
The synthesis of GVP involves two different biosynthetic pathways. The first pathway consists of two steps. In the first step, γ-Glu-Val (γ-EV) is produced from glutamate and valine by the glutamate-cysteine ligase (GCL) Gsh1p or by the transfer of the γ-glutamyl group from GSH to valine by the γ-glutamyltransferase (GGT) Ecm38p or by the (Dug2p-Dug3p)2 complex . In the next step, γ-EV is combined with glycine by the glutathione synthetase (GS) Gsh2p . The second pathway consists of transfer of the γ-glutamyl residue from GSH to the dipeptide Val-Gly (VG). This reaction is carried out mainly by the (Dug2p-Dug3p)2 complex .Molecular Structure Analysis
The molecular formula of GVP is C19H27N3O6 . It is a dipeptide composed of gamma-glutamate and phenylalanine . The structure of GVP is determined by the arrangement of these amino acids and the peptide bonds that connect them.Chemical Reactions Analysis
GVP is involved in several chemical reactions. It is believed to be formed by transpeptidation between glutathione and the corresponding amino acid, catalyzed by gamma-glutamyl transpeptidase . Moreover, it can be produced in yeast as products of several physiologically important reactions .Physical And Chemical Properties Analysis
GVP is a solid compound at room temperature . It is stable under normal conditions and does not react with strong oxidizing agents .Scientific Research Applications
Impact on Protein Synthesis
Glutamine, a component of Glutamyl-valyl-phenylalanine, is known to significantly stimulate protein synthesis in various cellular systems, including normal and neoplastic cells. Studies have demonstrated that glutamine facilitates the incorporation of amino acids like phenylalanine into proteins of human tissue cultures and Ehrlich ascites tumor cells, highlighting its critical role in protein formation and cellular metabolism (Rabinovitz, Olson, & Greenberg, 1959).
Metabolic Profiling and Insulin Resistance
Metabolomic profiling has identified associations between amino acids, including phenylalanine and valine (components of Glutamyl-valyl-phenylalanine), and metabolic diseases such as insulin resistance and type 2 diabetes. Studies indicate significant variations in the levels of these amino acids in insulin-resistant subjects, suggesting their potential role in metabolic dysregulation and disease pathogenesis (Palmer et al., 2015).
Influence on Taste Perception
The gamma-glutamyl derivatives of certain amino acids, including phenylalanine and valine, have been studied for their impact on taste. Gamma-glutamylization of these amino acids can reduce bitterness and enhance sourness, indicating potential applications in food science and industry (Suzuki, Kajimoto, & Kumagai, 2002).
Enzymatic Synthesis and Applications
The enzymatic synthesis of gamma-glutamyl-phenylalanine using bacterial gamma-glutamyltranspeptidase has been explored, with potential applications in biotechnology and food industries. This research opens avenues for the biocatalytic production of gamma-glutamyl compounds, which have several industrial applications (Chi et al., 2017).
Nitrogen Metabolism in Plants
Studies on nitrogen recycling in plants, specifically in the phenylpropanoid metabolic pathway, have shed light on the role of phenylalanine in this process. Research demonstrates that the ammonium ion produced from phenylalanine is assimilated and recycled, highlighting its significance in plant nitrogen metabolism (Singh, Lewis, & Towers, 1998).
properties
IUPAC Name |
(4S)-4-amino-5-[[(2S)-1-[[(1S)-1-carboxy-2-phenylethyl]amino]-3-methyl-1-oxobutan-2-yl]amino]-5-oxopentanoic acid | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H27N3O6/c1-11(2)16(22-17(25)13(20)8-9-15(23)24)18(26)21-14(19(27)28)10-12-6-4-3-5-7-12/h3-7,11,13-14,16H,8-10,20H2,1-2H3,(H,21,26)(H,22,25)(H,23,24)(H,27,28)/t13-,14-,16-/m0/s1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
FVGOGEGGQLNZGH-DZKIICNBSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)C(C(=O)NC(CC1=CC=CC=C1)C(=O)O)NC(=O)C(CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)O)NC(=O)[C@H](CCC(=O)O)N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H27N3O6 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70953473 | |
Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
393.4 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Glutamyl-valyl-phenylalanine | |
CAS RN |
31461-61-7 | |
Record name | Glutamyl-valyl-phenylalanine | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0031461617 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | N-{2-[(2-Amino-4-carboxy-1-hydroxybutylidene)amino]-1-hydroxy-3-methylbutylidene}phenylalanine | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID70953473 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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